2-苯甲酰苯甲醛

描述

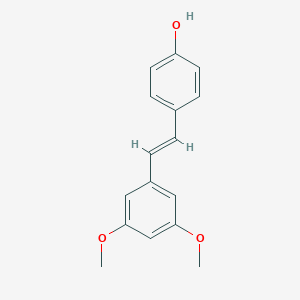

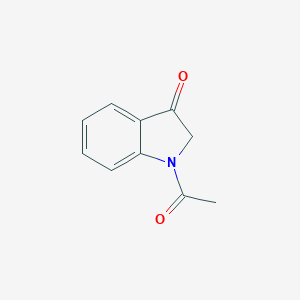

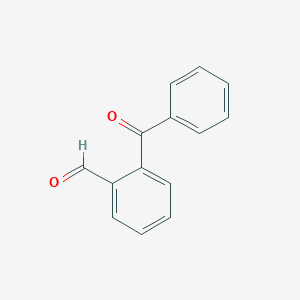

2-Benzoylbenzaldehyde is a compound that can be synthesized and utilized in various chemical reactions to produce a range of products, including heterocycles and polycyclic compounds. It is related to other benzaldehyde derivatives, which are often used as building blocks in organic synthesis due to their reactivity and versatility.

Synthesis Analysis

The synthesis of compounds related to 2-Benzoylbenzaldehyde can be achieved through different methods. For instance, 2-alkynylbenzaldehydes can be used as precursors for the generation of cyclic compounds, particularly O-heterocycles, through NHC-catalyzed oxidative cyclization reactions under aerobic conditions . Additionally, 2-alkynylbenzaldehydes are versatile building blocks for creating functionalized polycyclic compounds, especially heterocycles, via tandem reactions . The synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involves a palladium-catalyzed ortho-bromination as a key step . Moreover, 2-propargylbenzaldehydes have been used to synthesize 3-benzyl isoquinolines through domino imination/cycloisomerisation .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds similar to 2-Benzoylbenzaldehyde can be studied using computational methods such as ab initio and density functional theory (DFT). For example, 2-(4-methoxyphenyl)benzo[d]thiazole has been investigated to determine its ground state structure and vibrational frequencies, with B3LYP DFT method showing superior results .

Chemical Reactions Analysis

2-Benzoylbenzaldehyde and its derivatives participate in various chemical reactions. For instance, 2-hydroxybenzaldehydes can react with alkynes, alkenes, or allenes to produce 2-alkenoylphenols through a rhodium-catalyzed system . Additionally, 2-ethynylbenzaldehydes can undergo ZnCl2-catalyzed [4 + 2] benzannulation with alkynes to selectively synthesize naphthalene derivatives . A novel synthesis of 2-benzoylbenzothiazoles and 2-benzylbenzothiazoles has been developed using an FeCl3 catalyzed air oxidized tandem process from 2-aminothiophenols and phenylacetaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzoylbenzaldehyde derivatives can be influenced by the substituents on the benzene ring and the type of reactions they undergo. For example, the palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde over a Pd(111) surface has been studied using density functional theory to understand the reaction mechanisms and properties of the resulting products . The catalytic conversion suggests the production of phenol as an intermediate, providing insights into the chemical properties of these compounds.

科学研究应用

药物研究中的荧光反应:2-苯甲酰苯甲醛与伯胺反应形成荧光的异吲哚喹唑啉,这在药物应用中很有用 (Troschütz & Heinemann, 1996)。

有机合成:它用于通过三碘化钐还原苯甲酰三丁基鏻氯化物来合成 4-苯甲酰苯甲醛 (Maeda 等人,2000 年)。

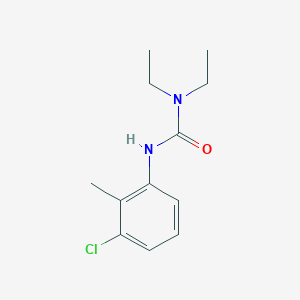

配合物的生物活性:已经研究了由 2-苯甲酰苯甲醛衍生物的反应形成的配合物的抗菌活性,显示出作为药物设计的先导分子的潜力 (Pasayat 等人,2012 年)。

立体化学研究:2-苯甲酰苯甲醛衍生物已被研究其在邻苯二甲酸酐合成的立体化学,为药理学研究做出贡献 (Petracek 等人,1970 年)。

缩合反应:它参与与乙二胺的缩合反应,形成在各种化学应用中具有潜力的产物 (McKechnie & Paul, 1968)。

多环膦酸酯的合成:在路易斯酸促进的反应中,2-苯甲酰苯甲醛可以形成多环膦酸酯,在化学合成中很有用 (Yamana & Nakano, 2019)。

金属螯合聚合物:它用于合成金属螯合聚合物及其配合物,这些配合物的特征在于其光谱性质 (Kaliyappan, Swaminathan, & Kannan, 1996)。

催化氧化过程:2-苯甲酰苯甲醛衍生物已在苄醇的铜催化氧化反应中研究为芳香醛 (Wu 等人,2016 年)。

固相有机合成的连接体:其衍生物被研究用作固相有机合成中的连接体,特别是用于形成仲酰胺 (Swayze, 1997)。

取代苯甲醛的合成:它用于合成取代的苯甲醛,其中钯催化的邻溴化作为关键步骤 (Dubost 等人,2011 年)。

安全和危害

The safety data sheet for 2-Benzoylbenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

2-benzoylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHTVTATSKDEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168376 | |

| Record name | 2-Benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylbenzaldehyde | |

CAS RN |

16780-82-8 | |

| Record name | 2-Benzoylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016780828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)